(2R,3S)-2,3-Diaminosuccinic acid

Catalog No.
S1768088
CAS No.
23220-52-2
M.F
C4H8N2O4
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-2,3-Diaminosuccinic acid

CAS Number

23220-52-2

Product Name

(2R,3S)-2,3-Diaminosuccinic acid

IUPAC Name

(2R,3S)-2,3-diaminobutanedioic acid

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+

InChI Key

PGNYNCTUBKSHHL-XIXRPRMCSA-N

SMILES

C(C(C(=O)O)N)(C(=O)O)N

Synonyms

23220-52-2;(3s)-3-amino-d-asparticacid;(2R,3S)-2,3-Diaminosuccinicacid;(2R,3S)-diaminosuccinicacid;(2R,3S)-2,3-diaminobutanedioicacid;AC1L3J4R;erythro-3-Aminoasparticacid;SCHEMBL468084;AC1Q5R07;(3R)-3-Amino-L-asparticacid;BID2055;MolPort-016-582-578;KST-1A3012;MESO-23-DIAMINOSUCCINICACID;EINECS245-500-1;AR-1A4497;ZINC38232976;Meso-alpha,beta-diaminosuccinicacid;AKOS006339495;AM82549;D-Asparticacid,3-amino-,(3S)-rel-;AJ-94724;AK117439;AM003962;KB-01275

Canonical SMILES

C(C(C(=O)O)N)(C(=O)O)N

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)N)(C(=O)O)N

The exact mass of the compound (2R,3S)-2,3-Diaminosuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2R,3S)-2,3-Diaminosuccinic acid (meso-2,3-diaminosuccinic acid, CAS 23220-52-2) is a highly functionalized, non-proteinogenic α,β-diamino acid characterized by its two chiral centers and an internal plane of symmetry. In industrial and advanced research procurement, it is prized as a rigid, orthogonally protectable C4 scaffold. Unlike simple aliphatic diamines or dicarboxylic acids, this meso-compound provides a stereochemically defined backbone that is critical for synthesizing constrained dipeptide surrogates, multivalent peptide branching nodes, and specialized transition metal chelators. Most notably, its unique geometry has established it as a premier precursor for bis-linkers in next-generation antibody-drug conjugates (ADCs), where it facilitates the rebridging of native interchain disulfide bonds to yield highly homogeneous biotherapeutics [1].

Substituting (2R,3S)-2,3-diaminosuccinic acid with simpler analogs like succinic acid, ethylenediamine, or unconstrained amino acids (e.g., lysine) fundamentally compromises molecular design. Generic aliphatic chains lack the dense, orthogonal functionalization required for multi-directional peptide branching or dual-linker ADC assembly. Furthermore, substituting the meso (2R,3S) form with its chiral (2R,3R) or (2S,3S) enantiomers, or using a racemic mixture, alters the spatial trajectory of the attached pharmacophores. In ADC disulfide rebridging and cyclic auxiliary synthesis, the internal plane of symmetry provided by the meso configuration ensures predictable, syn-aligned ring closures. Utilizing non-meso isomers leads to distorted macrocyclic geometries, complex diastereomeric mixtures, and significant yield losses during purification, directly impacting manufacturability and target binding affinity [1].

Superior ADC Homogeneity via Disulfide Rebridging

In the development of antibody-drug conjugates, the linker chemistry dictates both batch consistency and therapeutic index. Bis-linkers derived from meso-2,3-diaminosuccinic acid are specifically engineered to rebridge the reduced interchain disulfide bonds of native IgGs. Comparative patent data demonstrates that these 2,3-diaminosuccinyl bis-linkers achieve over 75% site-specific conjugation homogeneity. In contrast, traditional unselective conjugation using standard maleimide linkers (e.g., MC or val-cit) targeting random cysteine or lysine residues results in highly heterogeneous mixtures with variable drug-to-antibody ratios (DAR). The rebridged ADCs exhibit a significantly extended circulation half-life and minimized off-target toxicity [1].

Evidence DimensionConjugation Homogeneity (Site-Specific Payload Attachment)
Target Compound Data>75% site-specific conjugation at disulfide bonds using 2,3-diaminosuccinyl bis-linkers
Comparator Or BaselineTraditional unselective maleimide conjugation (heterogeneous DAR distribution)
Quantified DifferenceMassive improvement in batch homogeneity and therapeutic index window
ConditionsConjugation to reduced interchain disulfide bonds of native antibodies

For biopharmaceutical procurement, utilizing this specific precursor ensures the production of highly homogeneous ADCs, reducing regulatory hurdles and improving patient safety profiles.

Stereoselective Control in Chiral Auxiliary Synthesis

The meso configuration of (2R,3S)-2,3-diaminosuccinic acid provides a distinct advantage in the synthesis of enantiopure cyclic scaffolds, such as imidazolidin-2-ones and N-sulfinyl-α,β-diamino esters. Because the molecule possesses an internal plane of symmetry, it can undergo highly stereoselective desymmetrization or syn-addition reactions. Synthetic pathways utilizing the meso-isomer report complete cis-selectivity in ring-forming steps, directly yielding target diastereomers without the need for complex chiral resolution. Conversely, starting with racemic diaminosuccinic acid inherently limits the maximum theoretical yield of a single enantiomer to 50% prior to resolution, doubling raw material costs and increasing process waste[1].

Evidence DimensionMaximum Theoretical Yield (Pre-Resolution)
Target Compound DataUp to 100% via desymmetrization of the meso-isomer
Comparator Or Baseline50% maximum theoretical yield for racemic mixtures
Quantified DifferenceEliminates the >50% yield loss associated with resolving racemic precursors
ConditionsStereoselective cyclic auxiliary synthesis (e.g., imidazolidine formation)

Procuring the meso-isomer directly streamlines the industrial synthesis of chiral ligands, significantly reducing step-count and raw material waste.

High-Density Orthogonal Branching for Multivalent Peptides

In the design of hetero-bivalent peptide ligands (e.g., targeting VEGF or Toll-like receptors), spatial constraint and orthogonal functionalization are paramount. (2R,3S)-2,3-Diaminosuccinic acid provides four addressable termini (two amines, two carboxylates) on a rigid two-carbon backbone. This allows for the installation of up to four distinct orthogonal protecting groups, enabling precise, step-wise solid-phase peptide synthesis (SPPS). Compared to standard branching agents like lysine, which provides a highly flexible aliphatic side chain, the rigid meso-C4 backbone restricts the conformational freedom of the attached pharmacophores. This pre-organization reduces the entropic penalty upon receptor binding, significantly enhancing the binding affinity of the resulting multivalent conjugates[1].

Evidence DimensionConformational Rigidity at Branching Node
Target Compound DataRigid C4 backbone with defined syn-geometry
Comparator Or BaselineLysine (highly flexible aliphatic C4 side chain)
Quantified DifferenceProvides superior entropic pre-organization for dual-receptor binding
ConditionsSolid-phase synthesis of hetero-bivalent peptide conjugates

Selecting this compound over flexible branching amino acids allows peptide chemists to tightly control the spatial geometry of multivalent therapeutics, optimizing target engagement.

Synthesis of Bis-Linkers for Antibody-Drug Conjugates (ADCs)

Driven by its ability to rebridge reduced interchain disulfide bonds, this compound is the optimal precursor for manufacturing 2,3-diaminosuccinyl bis-linkers. It is specifically chosen to improve ADC homogeneity, extend in vivo circulation half-life, and minimize off-target toxicity compared to standard single-attachment maleimide linkers [1].

Conformational Branching in Multivalent Peptide Therapeutics

Due to its rigid C4 backbone and capacity for orthogonal protection, the compound serves as a superior branching node in solid- and solution-phase peptide synthesis. It is highly suited for developing hetero-bivalent ligands (e.g., for VEGF or G-protein coupled receptors) where precise spatial orientation of the pharmacophores is required for optimal receptor engagement[2].

Production of Enantiopure Chiral Auxiliaries and Ligands

Leveraging its internal plane of symmetry, the meso-isomer is utilized as a highly efficient starting material for the stereoselective synthesis of chiral imidazolidin-2-ones and N-sulfinyl-α,β-diamino esters. It allows chemists to bypass the yield-limiting resolution steps associated with racemic precursors [3].

XLogP3

-7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23220-52-2

Wikipedia

(2R,3S)-2,3-diaminobutanedioic acid

Dates

Last modified: 08-15-2023

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